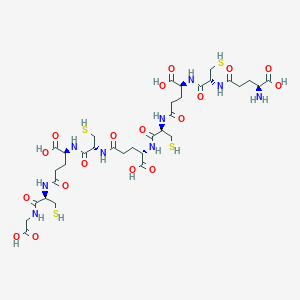
L-Tyrosine-3,5-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine-3,5-13C2: is a stable isotope-labeled form of L-Tyrosine, an aromatic, polar, non-essential amino acid. The labeling involves the incorporation of carbon-13 isotopes at the 3 and 5 positions of the phenol ring. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
Analyse Des Réactions Chimiques
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
L-Tyrosine-3,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Used in research related to neurological disorders, as L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine.
Industry: Employed in the production of labeled pharmaceuticals and in the study of drug metabolism .
Mécanisme D'action
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
Comparaison Avec Des Composés Similaires
L-Phenylalanine-3,5-13C2: Another labeled amino acid used in metabolic studies.
L-Alanine-3-13C: Used for tracing metabolic pathways involving alanine.
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: A deuterium-labeled amino acid used in protein studies .
Uniqueness: L-Tyrosine-3,5-13C2 is unique due to its specific labeling at the 3 and 5 positions of the phenol ring, which allows for detailed studies of aromatic amino acid metabolism. Its applications in tracing neurotransmitter biosynthesis and studying enzyme kinetics make it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
Clé InChI |
OUYCCCASQSFEME-ALJHITAUSA-N |
SMILES isomérique |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
